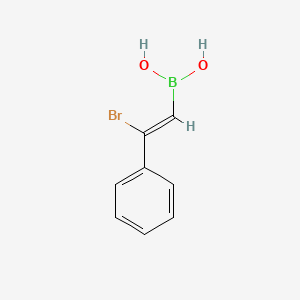
(Z)-(2-Bromo-2-phenylvinyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(2-Bromo-2-phenylvinyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a (Z)-2-bromo-2-phenylvinyl moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(2-Bromo-2-phenylvinyl)boronic acid typically involves the borylation of (Z)-2-bromo-2-phenylvinyl precursors. One common method is the Miyaura borylation reaction, which employs a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction is carried out under mild conditions, often in the presence of a base like potassium carbonate, and proceeds with high selectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-(2-Bromo-2-phenylvinyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or phenols.
Substitution: The bromine atom in the (Z)-2-bromo-2-phenylvinyl moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products:
Coupling Products: Formation of biaryl or vinyl-aryl compounds.
Oxidation Products: Formation of alcohols or phenols.
Substitution Products: Formation of substituted vinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Z)-(2-Bromo-2-phenylvinyl)boronic acid is widely used in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura coupling reactions. It serves as a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In biological research, boronic acids are employed as enzyme inhibitors and molecular probes. This compound can be used to study enzyme mechanisms and to develop new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its ability to form stable carbon-carbon bonds makes it a key component in the manufacture of high-performance materials .
Wirkmechanismus
The mechanism of action of (Z)-(2-Bromo-2-phenylvinyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical and biological applications. For instance, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Molecular Targets and Pathways:
Enzymes: Boronic acids can inhibit enzymes by forming covalent bonds with active site residues.
Signaling Pathways: They can interfere with signaling pathways by binding to key molecules involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the (Z)-2-bromo-2-phenylvinyl moiety but shares similar reactivity in Suzuki-Miyaura coupling.
Vinylboronic Acid: Contains a vinyl group instead of the (Z)-2-bromo-2-phenylvinyl moiety.
Arylboronic Acids: Such as 4-bromophenylboronic acid, which have different substituents on the aromatic ring.
Uniqueness: (Z)-(2-Bromo-2-phenylvinyl)boronic acid is unique due to its (Z)-2-bromo-2-phenylvinyl moiety, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where other boronic acids may not be as effective .
Eigenschaften
Molekularformel |
C8H8BBrO2 |
|---|---|
Molekulargewicht |
226.86 g/mol |
IUPAC-Name |
[(Z)-2-bromo-2-phenylethenyl]boronic acid |
InChI |
InChI=1S/C8H8BBrO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6,11-12H/b8-6- |
InChI-Schlüssel |
RZNBNIJSIPUUIO-VURMDHGXSA-N |
Isomerische SMILES |
B(/C=C(/C1=CC=CC=C1)\Br)(O)O |
Kanonische SMILES |
B(C=C(C1=CC=CC=C1)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


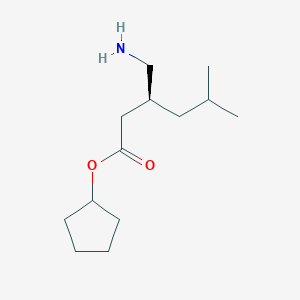
![1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13646445.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-iodophenyl)acetic acid](/img/structure/B13646461.png)
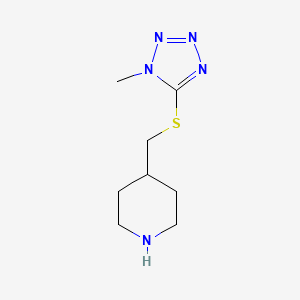
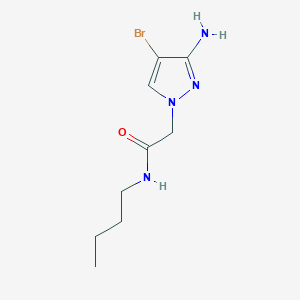
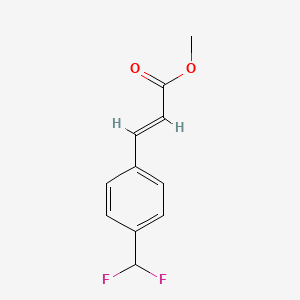
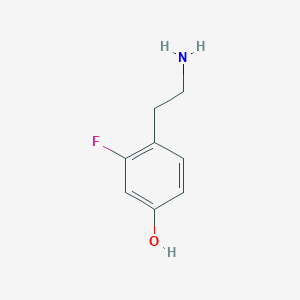
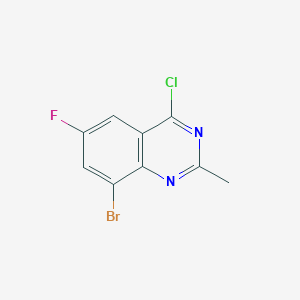
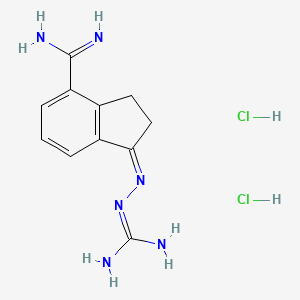
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)
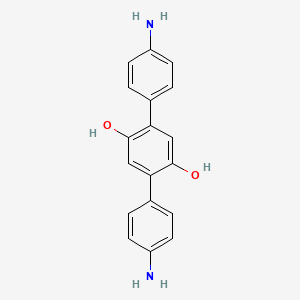
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13646507.png)
